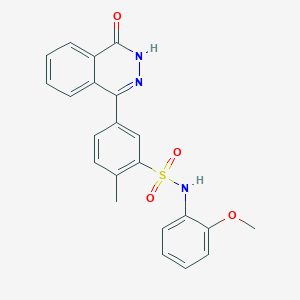

N-(2-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

Description

N-(2-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a sulfonamide derivative featuring a phthalazinone core, a methoxyphenyl substituent, and a methyl group. Its structure combines aromaticity, hydrogen-bonding motifs (via the sulfonamide and phthalazinone moieties), and steric bulk, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such features are critical . The phthalazinone ring is known to confer rigidity and enhance binding affinity in kinase inhibitors, while the sulfonamide group often contributes to solubility and target engagement .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-14-11-12-15(21-16-7-3-4-8-17(16)22(26)24-23-21)13-20(14)30(27,28)25-18-9-5-6-10-19(18)29-2/h3-13,25H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEILCHYQFZFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxy group.

Introduction of the Methyl Group: The methyl group is introduced through a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.

Synthesis of the Phthalazinone Moiety: The phthalazinone moiety is synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and hydrazine.

Coupling of Intermediates: The final step involves the coupling of the methoxyphenyl intermediate, the methylated benzene ring, and the phthalazinone moiety through a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization through computational modeling.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the phthalazinone moiety to a dihydrophthalazine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrophthalazine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Structural Features

- Sulfonamide Group : Known for its antibacterial properties.

- Dihydrophthalazine Moiety : Linked to various biological activities including anti-inflammatory and anticancer effects.

- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific compound has shown promise in preliminary studies as an effective antibacterial agent against various strains of bacteria.

Anticancer Potential

Recent studies have suggested that compounds containing the dihydrophthalazine moiety exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives similar to N-(2-Methoxyphenyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide have been evaluated for their efficacy against different cancer cell lines.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the methoxyphenyl group can enhance these effects by modulating inflammatory pathways.

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and tested their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of phthalazine derivatives, including the target compound. In vitro assays demonstrated that these compounds could induce cell death in HeLa and MCF-7 cancer cell lines through caspase activation pathways .

Case Study 3: Anti-inflammatory Effects

Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory potential of related sulfonamides. The study found that these compounds significantly reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs reported in recent literature. Below is a detailed analysis:

Core Structural Analogues

- Phthalazinone Derivatives: Compounds like 3a–g (Figure 2 in ) share a phthalazinone or oxazolone core. However, N-(2-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE differs in its substitution pattern. For example, the 3a–g series includes a benzamide-linked sulfamoyl group, whereas the target compound replaces this with a benzene sulfonamide directly attached to the phthalazinone ring. This substitution may alter electronic properties and steric hindrance, impacting target selectivity .

- Sulfonamide/Sulfamoyl Derivatives: The sulfamoyl group in 3a–g (e.g., 3c and 3d) provides hydrogen-bonding capacity similar to the sulfonamide in the target compound.

Data Table: Key Comparative Features

Research Implications

- Structural Optimization : The methyl group in the target compound may reduce metabolic instability compared to 3a–g , which lack such substituents .

- Docking Studies: AutoDock Vina’s improved accuracy () could refine predictions of the target compound’s binding to kinases or PARP-1, leveraging its phthalazinone moiety’s rigidity .

Biological Activity

N-(2-Methoxyphenyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. Its molecular formula is , and it exhibits a complex structure that contributes to its biological properties.

Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. This action leads to bacteriostatic effects, making sulfonamides valuable in treating bacterial infections.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study highlighted that modifications in the chemical structure can enhance the antimicrobial potency against resistant strains .

Anti-inflammatory Effects

Sulfonamide derivatives are also noted for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This effect has been documented in several studies where sulfonamides were tested for their ability to alleviate inflammation in animal models .

Anticancer Potential

Recent investigations have suggested that certain sulfonamide derivatives may possess anticancer activity. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the presence of the phthalazinone moiety. In vitro studies demonstrated that this compound could inhibit tumor cell proliferation and promote cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results showed that it effectively inhibited growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Activity : In a controlled experiment using an animal model of arthritis, this compound demonstrated significant reductions in inflammatory markers compared to controls. The results indicated a dose-dependent response, reinforcing its potential therapeutic application in inflammatory diseases .

- Anticancer Activity : A series of tests conducted on human cancer cell lines revealed that this sulfonamide derivative induced apoptosis through mitochondrial pathways. The findings suggest a promising avenue for further development as an anticancer agent .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.